molecular formula C8H7N3O5 B372994 N-(2,5-dinitrophenyl)acetamide CAS No. 3717-73-5

N-(2,5-dinitrophenyl)acetamide

Cat. No.: B372994
CAS No.: 3717-73-5
M. Wt: 225.16g/mol
InChI Key: DCDAWUHKQSJFBU-UHFFFAOYSA-N
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Description

N-(2,5-Dinitrophenyl)acetamide is an organic compound with the molecular formula C8H7N3O5 It is characterized by the presence of a dinitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dinitrophenyl)acetamide typically involves the nitration of acetanilide followed by purification steps. A common method includes:

    Nitration of Acetanilide: Acetanilide is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions of the phenyl ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with controlled temperature and stirring to ensure uniform nitration. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The nitro groups in this compound can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium hydroxide can be used to replace the nitro groups with other substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium methoxide, potassium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted phenylacetamides.

    Hydrolysis: Acetic acid and 2,5-dinitroaniline.

Scientific Research Applications

N-(2,5-Dinitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dinitrophenyl)acetamide involves its interaction with biological molecules through its nitro and acetamide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the acetamide group can participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and molecular targets.

Comparison with Similar Compounds

    N-(2,4-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 2 and 4 positions.

    N-(3,5-Dinitrophenyl)acetamide: Similar in structure but with nitro groups at the 3 and 5 positions.

    2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains a chlorine atom in addition to the nitro groups.

Uniqueness: N-(2,5-Dinitrophenyl)acetamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and interaction with biological molecules. This positioning can lead to different reactivity patterns and applications compared to its isomers.

Properties

IUPAC Name

N-(2,5-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAWUHKQSJFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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